Fructosazine: A Technical Guide on its Discovery, Synthesis, and Biological Significance
Fructosazine: A Technical Guide on its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of fructosazine, a heterocyclic compound formed from the self-condensation of D-glucosamine. It details the discovery, synthesis protocols, quantitative data, proposed formation mechanisms, and known biological activities of this molecule, offering valuable insights for its potential applications in research and drug development.
Introduction: The Emergence of Fructosazine
Fructosazine, chemically known as 2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities.[1] It is a notable product of the Maillard reaction and can be formed from the self-condensation of D-glucosamine, an abundant amino sugar, under specific conditions.[2][3] The discovery that D-glucosamine, a widely used dietary supplement, can convert into fructosazines under physiological conditions has opened new avenues for research into the bioactivities previously attributed solely to the parent compound.[2][3] This guide delves into the technical aspects of fructosazine's discovery, synthesis, and characterization, providing a foundational resource for the scientific community.
Synthesis and Discovery from D-Glucosamine
The formation of fructosazine occurs through the self-condensation of two D-glucosamine molecules. This reaction is influenced by factors such as pH, temperature, and the presence of catalysts.[1][2][4] Notably, under neutral or basic conditions, D-glucosamine in aqueous solutions can undergo cyclocondensation to form fructosazine and a related compound, deoxyfructosazine [2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine].[1][2][3] The reaction proceeds through intermediates like dihydrofructosazine.[5][6]
Several synthesis methods have been developed to improve the efficiency and yield of fructosazine and deoxyfructosazine from D-glucosamine. These include one-pot synthesis using basic ionic liquids as both solvent and catalyst, and methods employing boric acid compounds as catalysts.[1][7] Microwave-assisted synthesis has also been explored to achieve rapid formation of these pyrazine (B50134) derivatives.[8]
Quantitative Data on Fructosazine Synthesis
The yield of fructosazine and its derivatives is highly dependent on the reaction conditions. The following table summarizes quantitative data from various studies on the synthesis of fructosazine and deoxyfructosazine from D-glucosamine.
| Starting Material | Catalyst/Solvent | Temperature (°C) | Time (min) | Major Product(s) | Maximum Yield (%) | Reference |
| D-glucosamine hydrochloride | [BMIM]OH / DMSO | 120 | 180 | Fructosazine & Deoxyfructosazine | 49 | [1] |
| D-glucosamine | Choline chloride / glycerol (B35011) / L-arginine | 90 | 120 | Deoxyfructosazine | 22.6 | [6] |
| Glucosamine (B1671600) or glucosamine salt | Boric acid compounds | Not Specified | Not Specified | Deoxyfructosazine | 55-60 (commercial production) | [7] |
| Fructose and Ammonium Formate | Eutectic media (Microwave) | 120 | 5-90 | Deoxyfructosazine | ~60 (from fructose) | [8] |
Experimental Protocols
This protocol is adapted from the method described by Jia et al.[1][4]
Materials:
-
D-glucosamine hydrochloride (GlcNH2·HCl)
-
1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Deionized water
Procedure:
-
In a reaction vessel, mix D-glucosamine hydrochloride with the basic ionic liquid [BMIM]OH and DMSO as a co-solvent. A typical ratio would be 200 mg of GlcNH2·HCl to 2 g of the ionic liquid solution.[4]
-
Heat the mixture with stirring at 120°C for 180 minutes.[1][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The products can be separated and purified using column chromatography.
-
Characterize the products (fructosazine and deoxyfructosazine) using MALDI-TOF-MS, 1H NMR, and 13C NMR spectroscopy to confirm their structures and purity.[1][4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the synthesized compounds.[1][8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF-MS are employed to determine the molecular weight of fructosazine (C12H20N2O8; MW: 320.30) and deoxyfructosazine.[1][4][9]
-
X-ray Single Crystal Diffraction: This technique can be used to determine the precise three-dimensional structure of the molecule.[10]
Visualizing the Synthesis and Mechanisms
The self-condensation of D-glucosamine to form fructosazine is a complex process. A plausible mechanism involves the formation of a dihydrofructosazine intermediate, which then oxidizes to the aromatic pyrazine ring of fructosazine.
Caption: Proposed reaction pathway for fructosazine formation.
The following diagram illustrates a typical workflow for the synthesis and analysis of fructosazine.
References
- 1. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Possible involvement of dihydrofructosazine in the DNA breaking activity of D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN100425596C - Process for preparing deoxy fructosazine - Google Patents [patents.google.com]
- 8. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 9. synthose.com [synthose.com]
- 10. finechemicals.com.cn [finechemicals.com.cn]
